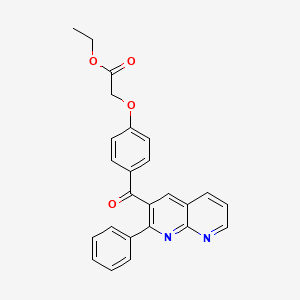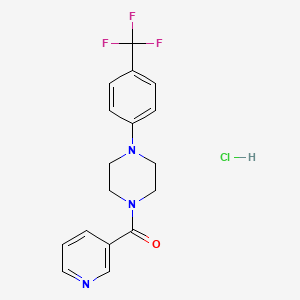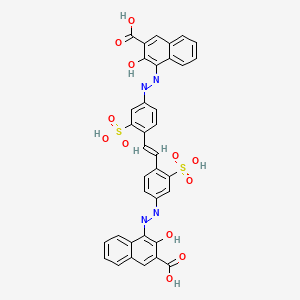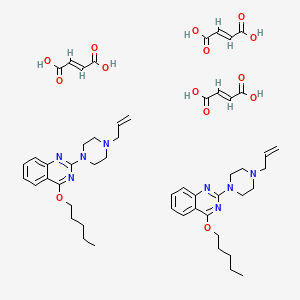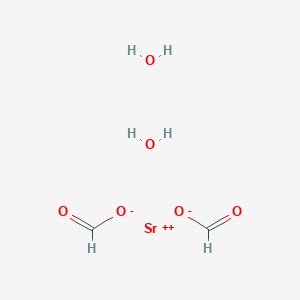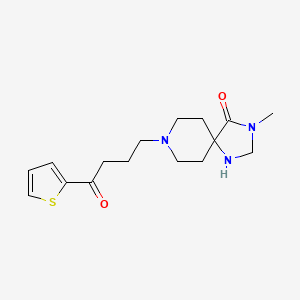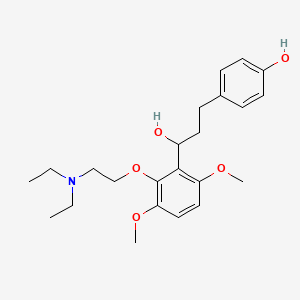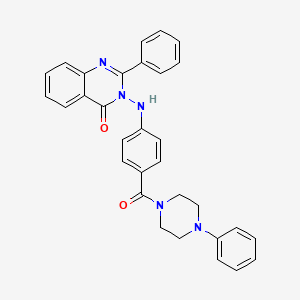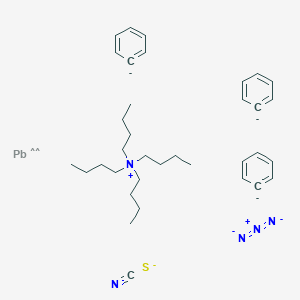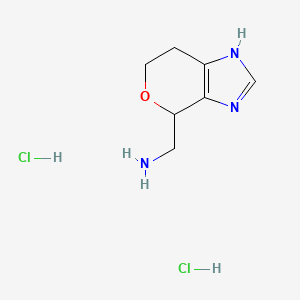
Pyrano(3,4-d)imidazole-4-methanamine, 1,4,6,7-tetrahydro-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrano(3,4-d)imidazole-4-methanamine, 1,4,6,7-tetrahydro-, dihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by a fused pyrano and imidazole ring system, which contributes to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrano(3,4-d)imidazole-4-methanamine, 1,4,6,7-tetrahydro-, dihydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable imidazole derivative with a pyrano precursor in the presence of a catalyst can yield the desired compound. Reaction conditions such as temperature, solvent, and pH are carefully optimized to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to maximize efficiency and minimize waste. Key steps include the preparation of starting materials, the cyclization reaction, and subsequent purification steps such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrano(3,4-d)imidazole-4-methanamine, 1,4,6,7-tetrahydro-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Pyrano(3,4-d)imidazole-4-methanamine, 1,4,6,7-tetrahydro-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Pyrano(3,4-d)imidazole-4-methanamine, 1,4,6,7-tetrahydro-, dihydrochloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the application and the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo(3,4-d)pyrimidine: Another fused ring system with similar structural features.
Pyrano(2,3-d)pyrimidine: A compound with a different ring fusion pattern but similar chemical properties.
Uniqueness
Pyrano(3,4-d)imidazole-4-methanamine, 1,4,6,7-tetrahydro-, dihydrochloride is unique due to its specific ring fusion and functional groups, which confer distinct reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
95857-65-1 |
|---|---|
Formule moléculaire |
C7H13Cl2N3O |
Poids moléculaire |
226.10 g/mol |
Nom IUPAC |
1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C7H11N3O.2ClH/c8-3-6-7-5(1-2-11-6)9-4-10-7;;/h4,6H,1-3,8H2,(H,9,10);2*1H |
Clé InChI |
CNADKVYFIKCZKK-UHFFFAOYSA-N |
SMILES canonique |
C1COC(C2=C1NC=N2)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


